molecular formula C6H7ClN4O B2884117 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride CAS No. 2580222-66-6

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Cat. No.: B2884117
CAS No.: 2580222-66-6
M. Wt: 186.6
InChI Key: WWMNUJJJFQAQQQ-UHFFFAOYSA-N
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Description

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Scientific Research Applications

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride has numerous scientific research applications. It is used as a building block in the synthesis of various biologically active compounds. In medicinal chemistry, it has been explored for its potential as an antifungal, antibacterial, and anticonvulsant agent . Additionally, it has applications in the development of herbicides and insecticides in the agrochemical industry .

Safety and Hazards

The safety and hazards of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one are classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the use of triethylamine and isocyanates in dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly conditions is particularly advantageous for industrial applications due to the reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolopyridine ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride include other triazolopyridine derivatives such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,3-triazolo[4,5-b]pyridine . These compounds share a similar core structure but differ in their substitution patterns and biological activities.

Uniqueness: What sets this compound apart is its unique combination of amino and triazolopyridine moieties, which confer distinct biological properties. Its ability to inhibit specific enzymes and its diverse range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O.ClH/c7-4-1-2-5-8-9-6(11)10(5)3-4;/h1-3H,7H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMNUJJJFQAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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